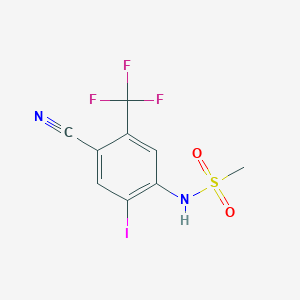

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IN2O2S/c1-18(16,17)15-8-3-6(9(10,11)12)5(4-14)2-7(8)13/h2-3,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCQEKLESGZXKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C(=C1)C(F)(F)F)C#N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610672 | |

| Record name | N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868692-62-0 | |

| Record name | N-[4-Cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and efficiency.

Chemical Reactions Analysis

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The iodo group can be replaced by other nucleophiles under suitable conditions, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state and forming new products.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide has a wide range of applications in scientific research:

Biology: The compound’s unique structural features make it a valuable tool in the study of biological systems, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism by which N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. The presence of the cyano and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, modulating their activity. The sulfonamide moiety can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Key Differences :

- The cyano group at position 4 is absent in most analogs, contributing to unique electronic effects and hydrogen-bonding capabilities .

Trifluoromethyl-Substituted Sulfonamides in Protease Inhibition

Key Insight: The iodine and cyano groups in AG 1387 likely enhance its binding affinity compared to inhibitors with simpler substituents, as halogens often participate in halogen bonding with enzyme active sites .

Sulfonamides with Heterocyclic Moieties

Comparison :

- The target compound lacks a heterocyclic core but compensates with its trifluoromethyl and cyano groups, which are less common in agricultural sulfonamides.

- Its protease inhibition activity is more specialized compared to broad-spectrum kinase modulators .

Structural and Functional Uniqueness

The combination of cyano, iodo, and trifluoromethyl groups on the phenyl ring makes this compound distinct among sulfonamides:

- Trifluoromethyl : Enhances metabolic stability and membrane permeability .

- Cyano: Acts as a hydrogen-bond acceptor, improving target selectivity .

In contrast, analogs like sulfentrazone () prioritize herbicidal activity through protoporphyrinogen oxidase inhibition, while fluorophenyl derivatives () focus on kinase or receptor modulation.

Biological Activity

N-(4-Cyano-2-iodo-5-(trifluoromethyl)phenyl)methanesulfonamide is a synthetic compound with potential applications in biological research and drug development. Its unique molecular structure, characterized by the presence of a trifluoromethyl group and an iodinated phenyl moiety, suggests interesting biological properties that warrant detailed investigation.

- Molecular Formula : CHFI NOS

- Molecular Weight : 390.12 g/mol

- CAS Number : 868692-62-0

The compound's structure is depicted below:

| Component | Description |

|---|---|

| IUPAC Name | N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]methanesulfonamide |

| InChI Key | ZYCQEKLESGZXKU-UHFFFAOYSA-N |

The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, its structural characteristics suggest potential interactions with various biochemical pathways, particularly in enzyme inhibition and protein interactions.

Potential Targets

While direct targets are not well-documented, compounds with similar structures have shown activity against:

- Enzymes involved in metabolic pathways.

- Protein-protein interactions critical for cellular signaling.

Biological Activity

Recent studies have begun to characterize the biological activity of this compound. Notably, it has been evaluated for its potential in inhibiting certain biological processes, including:

- Enzyme Inhibition : Preliminary assays indicate that the compound may inhibit specific enzymes involved in metabolic pathways.

- Cellular Signaling : The presence of the trifluoromethyl group may enhance binding affinity to certain receptors or enzymes.

Case Studies

- Inhibition of Transthyretin Amyloid Fibril Formation :

- Screening Assays for Type III Secretion Systems :

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

- Substitution Reactions : The iodo group can be replaced by various nucleophiles.

- Oxidation and Reduction : The compound can undergo redox reactions, affecting its reactivity.

Common reagents include strong acids or bases and palladium catalysts for cross-coupling reactions.

Q & A

Basic Research Question

- X-Ray Crystallography : Resolve bond angles and substituent orientations, particularly for the trifluoromethyl and cyano groups, to confirm regioselectivity. Single-crystal studies at 293 K with R-factors <0.07 ensure accuracy .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., 481.35 g/mol for derivatives) with <5 ppm error .

- Multinuclear NMR : Use -NMR to confirm trifluoromethyl group integrity and -NMR to assess aromatic proton splitting patterns .

How can molecular docking studies predict the biological interactions of this sulfonamide derivative?

Advanced Research Question

- Target Selection : Prioritize enzymes like DNA polymerase or proteases, where sulfonamides are known inhibitors. Retrieve target structures from PDB .

- Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to simulate binding. Focus on hydrogen bonding between the sulfonamide group and catalytic residues .

- Validation : Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with known inhibitors like Dorsilurin K. Perform MD simulations (100 ns) to assess complex stability .

What in vitro assays are suitable for evaluating the bioactivity of this compound?

Advanced Research Question

- Enzyme Inhibition : Use fluorometric assays (e.g., trypsin-like proteases) with IC determination via dose-response curves (0.1–100 µM) .

- Cell Viability : Test against cancer lines (e.g., HeLa) using MTT assays. Include controls for sulfonamide cytotoxicity (e.g., IC >50 µM suggests selectivity) .

- Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability. A P >1×10 cm/s indicates favorable absorption .

How to develop HPLC or GC-MS methods for quantifying this compound in complex matrices?

Basic Research Question

- Column Selection : Use C18 columns (5 µm, 250 mm) for HPLC with acetonitrile/water (70:30) mobile phase. For GC-MS, opt for mid-polarity columns (e.g., HP-5MS) .

- Detection : Set UV absorbance at 254 nm (HPLC) or monitor m/z 481.35 (GC-MS) for quantification .

- Validation : Assess linearity (R >0.99), LOD (≤0.1 µg/mL), and recovery (>90%) in spiked biological samples .

What factors influence the stability of this compound under various storage conditions?

Basic Research Question

- Temperature : Store at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .

- pH Sensitivity : Maintain neutral buffers (pH 6–8) to avoid hydrolysis of the sulfonamide group. Predicted pKa ≈8.2 suggests instability in basic conditions .

- Moisture Control : Use desiccants in sealed containers to prevent hydrate formation, which alters solubility .

How to achieve regioselective modification of the aryl ring for structure-activity studies?

Advanced Research Question

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 4-cyano group, enabling iodination or trifluoromethyl substitution .

- Cross-Coupling : Apply Suzuki-Miyaura reactions with Pd(PPh) to introduce aryl/heteroaryl groups at the 2-iodo position. Monitor regioselectivity via LC-MS .

What in silico tools are effective for predicting the toxicity profile of this sulfonamide?

Advanced Research Question

- ADMET Prediction : Use SwissADME to assess CYP450 inhibition and hERG cardiotoxicity risks. High topological polar surface area (>90 Å) may reduce CNS penetration .

- Pro-Tox II : Predict organ toxicity (e.g., hepatotoxicity) via machine learning models. Analogues with logP >3.5 often show higher nephrotoxicity .

How should researchers address discrepancies in reported physicochemical properties?

Advanced Research Question

- Data Verification : Cross-reference predicted properties (e.g., boiling point 623°C ) with experimental measurements using differential scanning calorimetry (DSC).

- Source Prioritization : Use NIST Chemistry WebBook for validated spectra and PubChem for crowdsourced data .

What experimental approaches elucidate reaction mechanisms involving this compound?

Advanced Research Question

- Kinetic Isotope Effects (KIE) : Replace H with D at reactive sites to study rate-determining steps (e.g., C-I bond cleavage) .

- Trapping Intermediates : Use TEMPO to detect radical species during iodination or sulfonamide formation. Confirm via EPR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.